2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid
CAS No.: 10177-08-9
Cat. No.: VC21282707
Molecular Formula: C12H9NO3
Molecular Weight: 215.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10177-08-9 |
---|---|
Molecular Formula | C12H9NO3 |
Molecular Weight | 215.2 g/mol |
IUPAC Name | 2-oxo-5-phenyl-1H-pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C12H9NO3/c14-11-10(12(15)16)6-9(7-13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16) |
Standard InChI Key | SIHMMTANWQXEHE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid is a well-defined chemical entity with established identifying parameters. The following table summarizes its key chemical identity features:
Parameter | Information |
---|---|
CAS Number | 10177-08-9 |
Molecular Formula | C₁₂H₉NO₃ |
Molecular Weight | 215.2 g/mol |
IUPAC Name | 2-oxo-5-phenyl-1H-pyridine-3-carboxylic acid |
Common Synonyms | 2-Hydroxy-5-Phenylnicotinic Acid |
MDL Number | MFCD22421597 |
PubChem CID | 10375975 |
InChI Key | SIHMMTANWQXEHE-UHFFFAOYSA-N |
The compound is characterized by its unique structural identifiers, which enable precise identification across chemical databases and literature . Its molecular structure incorporates multiple functional groups that contribute to its chemical reactivity and potential biological interactions.
Structural Features
2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid features a dihydropyridine ring structure with a nitrogen atom incorporated into a six-membered carbon ring. This heterocyclic framework serves as the core structural element of the compound. The phenyl group at the 5-position extends from the dihydropyridine ring, creating a bicyclic system that influences both the physical properties and chemical behavior of the molecule.
The compound possesses two key functional groups: a carbonyl group (C=O) at the 2-position and a carboxylic acid group (COOH) at the 3-position of the dihydropyridine ring. This combination of functional groups creates unique chemical reactivity patterns that can be exploited in various synthetic applications. The presence of these groups also provides potential binding sites for interactions with biological targets.
Physical and Chemical Properties
The physical and chemical characteristics of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid are significant factors in determining its behavior in chemical reactions and biological systems. Based on available data, the compound exhibits the following properties:
Property | Value |
---|---|
Physical State | Solid (at standard conditions) |
Boiling Point | 469.9 ± 45.0 °C at 760 mmHg |
Solubility | Limited water solubility (exact value not specified) |
Acid-Base Character | Acidic (due to carboxylic acid group) |
SMILES Notation | C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O |
The compound's relatively high boiling point reflects its molecular weight and the presence of hydrogen bonding capabilities through its carboxylic acid group . The limited water solubility is typical for compounds containing both hydrophilic (carboxylic acid) and hydrophobic (phenyl) moieties.
Synthesis Methodologies
Advanced Synthetic Strategies
More innovative approaches for synthesizing 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid have been developed, including one-pot reactions under solvent-free and catalyst-free conditions. These environmentally friendly methods represent significant advancements in green chemistry principles applied to the synthesis of heterocyclic compounds. By eliminating or reducing the use of solvents and catalysts, these approaches minimize waste generation and energy consumption.
Research Applications and Industrial Relevance
Role in Medicinal Chemistry
The applications of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid in medicinal chemistry are diverse and continue to expand as research progresses. The compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic properties. Its versatility stems from the presence of reactive functional groups, which allow for various chemical modifications and the creation of structural libraries.
In drug discovery efforts, compounds containing the dihydropyridine scaffold have shown promise across multiple therapeutic areas. The specific substitution pattern in 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid may provide unique advantages in terms of target selectivity or pharmacokinetic properties. Research continues to explore these possibilities through systematic structure-activity relationship studies.
Broader Industrial Applications
Beyond medicinal chemistry, 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid finds applications in various industrial processes. The compound's structural features make it potentially useful in materials science, as a precursor for specialty chemicals, or as an intermediate in the synthesis of complex molecular architectures.
The company American Elements lists this compound in its comprehensive catalog of life science products, indicating commercial interest in its production and distribution . The compound is available in various volumes, including bulk quantities, and can be produced to customer specifications in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher). This commercial availability facilitates its use in research and development across multiple sectors.
Interaction Studies and Structure-Activity Relationships
Binding Affinity Investigations
Interaction studies involving 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid have focused on its binding affinity with various biological targets. These investigations are essential for understanding the compound's mechanism of action and potential biological effects. Molecular modeling and experimental binding studies provide insights into how the compound interacts with proteins, enzymes, or other biological macromolecules.
Structural Analogs and Derivatives
Several compounds structurally related to 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid have been synthesized and studied, creating a foundation for understanding structure-activity relationships. These analogs may feature variations in the substitution pattern on the phenyl ring, modifications to the dihydropyridine core, or derivatization of the carboxylic acid group.
It's worth noting that compounds with similar molecular formulas but different structures, such as 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid (CAS: 868171-81-7) and 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid, have distinct chemical and biological properties . These structural isomers highlight the importance of precise structural characterization in studying heterocyclic compounds.
Hazard Code | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
These hazard classifications indicate that the compound poses moderate health risks, particularly concerning irritation to the eyes, skin, and respiratory system . The GHS (Globally Harmonized System) signal word for this compound is "Warning," which denotes a less severe hazard category compared to compounds labeled with "Danger."
Precautionary Code | Description |
---|---|
P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
These precautionary measures emphasize the importance of avoiding inhalation of the compound and providing appropriate eye protection and response procedures . Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, eye protection) and proper ventilation, should be implemented when handling this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume